1,3-Dibromodibenzo[b,d]furan
Overview
Description
1,3-Dibromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, an aromatic heterocyclic organic compound Dibenzofuran itself consists of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromodibenzo[b,d]furan can be synthesized through the bromination of dibenzofuran. A common method involves the reaction of dibenzofuran with bromine in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dibenzofuran derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of dibenzofuran-1,3-dione or other oxidized derivatives.
Scientific Research Applications
1,3-Dibromodibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,3-Dibromodibenzo[b,d]furan is primarily related to its ability to undergo substitution reactions. The bromine atoms in the compound are reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine substituents.
3,7-Dibromodibenzo[b,d]furan: Another brominated derivative with bromine atoms at different positions.
4,6-Dibromodibenzo[b,d]furan: A similar compound with bromine atoms at the 4 and 6 positions.
Uniqueness
1,3-Dibromodibenzo[b,d]furan is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of various substituted derivatives, making it a versatile compound in organic chemistry .
Properties
IUPAC Name |
1,3-dibromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKRBJGRUACAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335643 | |
Record name | 1,3-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-24-1 | |
Record name | 1,3-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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